Nitro Group as a Unique Reactive Handle
Unlike the closest commercially available analogs 1-benzylpiperidine (CAS 2905-56-8) and ethyl (1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9), which lack a nitro group, this compound possesses a nitro group that enables participation in nitro-Mannich/lactamization cascades. In a representative class-level study, γ-nitro esters analogous to this scaffold were reacted with cyclic imines to yield architecturally complex multicyclic piperidinone ring-containing structures with high diastereoselectivity [1]. The non-nitro analogs cannot participate in such transformations.
| Evidence Dimension | Presence of nitro group enabling cascade chemistry |
|---|---|
| Target Compound Data | Contains reducible NO2 group (1 nitro group per molecule; exact mass 320.17400, PSA 75.36 Ų ) |
| Comparator Or Baseline | 1-Benzylpiperidine (CAS 2905-56-8): 0 nitro groups, MW 175.27, PSA 3.24 Ų; Ethyl (1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9): 0 nitro groups, MW 261.36, PSA 29.54 Ų |
| Quantified Difference | Nitro group count: 1 vs 0; PSA difference: +45.8 to +72.1 Ų |
| Conditions | Physicochemical property comparison; reactivity inferred from γ-nitro ester nitro-Mannich cascades in organic solvent [1] |
Why This Matters
The nitro group is a prerequisite for accessing diverse heterocyclic libraries via reduction-cyclization or nitro-Mannich pathways, directly impacting the synthetic scope available to the user.
- [1] Jakubec, P., et al. (2008). Cyclic imine nitro-Mannich/lactamization cascades: a direct stereoselective synthesis of multicyclic piperidinone derivatives. Chemical Communications, 2008, 4573-4575. View Source
